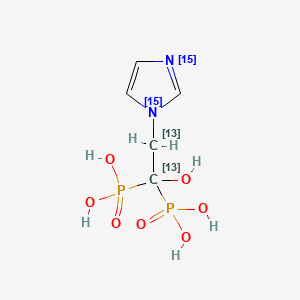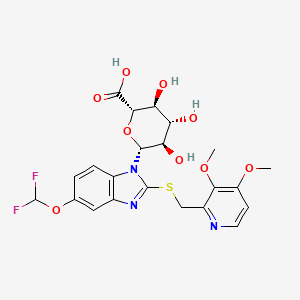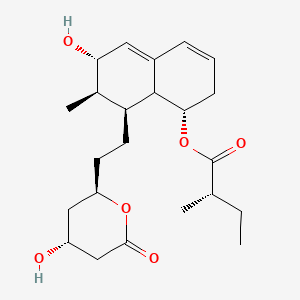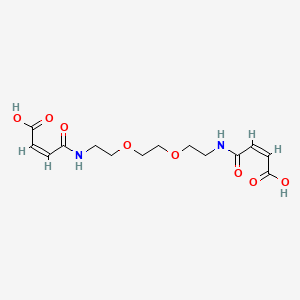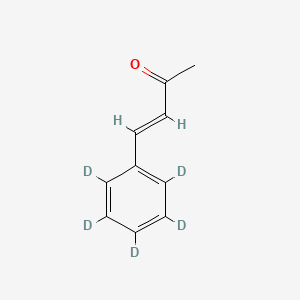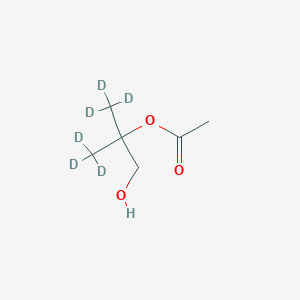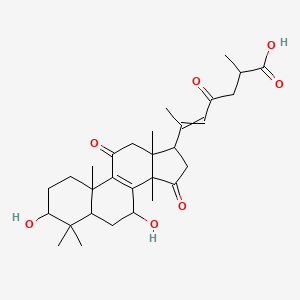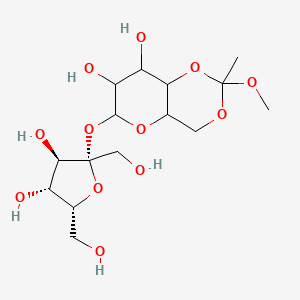
Sucrose 4,6-Methyl Orthoester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sucrose 4,6-methyl orthoester involves the selective hydrolysis of an ethylenic orthoester of sucrose, which is initially formed by transorthoesterification with an acrylic reagent. This process allows for the selective introduction of an acryloyl group at the 4-O- or 6-O-position of sucrose, leading to monoacryloyl derivatives. These derivatives can undergo further polymerization and copolymerization reactions, expanding the utility of sucrose-based materials (Fanton et al., 1993).
Molecular Structure Analysis
The molecular structure of sucrose orthoesters is defined by the regioselective substitution at the 4 and 6 positions, which significantly influences the physical and chemical behavior of these compounds. Structural analysis through methods such as NMR and mass spectrometry provides insights into the conformational preferences and the stability of the orthoester linkages, which are crucial for designing subsequent chemical transformations and applications (Bouchra & Gelas, 1997).
Chemical Reactions and Properties
Sucrose 4,6-methyl orthoesters undergo various chemical reactions, including polymerization, copolymerization, and further functionalization. These reactions are influenced by the presence of the orthoester functional group, which imparts unique reactivity patterns compared to other sugar derivatives. The formation of sugar-sugar orthoesters and their subsequent rearrangement via bond cleavage leads to a wide range of oligosaccharides with diverse glycosidic linkages, demonstrating the versatility of sucrose orthoesters in synthetic chemistry (Kong, 2007).
Physical Properties Analysis
The physical properties of sucrose 4,6-methyl orthoesters, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substitutions at the sucrose backbone. Studies on micelles formed by sucrose monoesters, for example, reveal the impact of alkyl chain length on micelle formation, critical micelle concentration (CMC), and aggregation behavior, highlighting the importance of physical property analysis in understanding and utilizing sucrose derivatives (Becerra et al., 2008).
科学的研究の応用
Orthoesterification of sucrose with 1,1-dimethoxyethene under kinetic control can lead to the production of 4,6-O-methoxyethylidenesucrose. This process has implications for selectively protecting disaccharides by acetyl groups (Bouchra & Gelas, 1997).
The synthesis of ethylenic orthoesters of sucrose via transorthoesterification with an acrylic reagent has been described, leading to sucrose selectively monosubstituted by an acryloyl group. These acrylates were homopolymerized and copolymerized with styrene, providing a pathway for creating polymers based on sucrose derivatives (Fanton, Fayet, Gelas, Deffieux, Fontanille, & Jhurry, 1993).
Kinetic studies on the transesterification of methyl palmitate and sucrose reveal the potential for synthesizing sucroesters via a solvent-free process. This research contributes to understanding the reaction kinetics and product distribution in sucroester synthesis (Gutiérrez, Rivera, Suaza, & Orjuela, 2018).
Sugar-sugar orthoesters, including those derived from sucrose, have shown regioselective formation and have been used in the regio- and stereoselective syntheses of oligosaccharides. This has implications in the synthesis of complex sugar structures and potential applications in pharmaceuticals and biotechnology (Kong, 2007).
Research on the sucrose metabolism highlights its roles in development, stress response, and yield formation in plants. This is significant for understanding how sucrose derivatives, such as 4,6-methyl orthoester, could impact plant biology and agriculture (Ruan, 2014).
Safety and Hazards
While specific safety and hazards information for Sucrose 4,6-Methyl Orthoester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
将来の方向性
作用機序
Target of Action
Sucrose 4,6-Methyl Orthoester is a compound widely utilized in the biomedical industry . It showcases promising therapeutic implications for ailments like diabetes, hyperglycemia, and obesity . Within the realm of glucose metabolism-focused pharmaceutical advancements, this product assumes a pivotal role as a pharmaceutical ingredient .
Mode of Action
Orthoesters, in general, are known to be valuable and efficient substrates in various classes of two-component and multi-component organic reactions . They are often used in solvent-free conditions, aqueous media, and organic solvents .
Biochemical Pathways
Given its potential role in glucose metabolism , it may be involved in pathways related to glucose uptake, insulin signaling, and energy metabolism.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in methanol . This suggests that it may be absorbed in the gastrointestinal tract following oral administration and distributed throughout the body via the bloodstream.
Result of Action
Given its potential therapeutic implications for diabetes, hyperglycemia, and obesity , it may influence cellular glucose uptake, insulin signaling, and energy metabolism.
Action Environment
The action of Sucrose 4,6-Methyl Orthoester may be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20° C , suggesting that its stability and efficacy may be affected by temperature. Additionally, its solubility in methanol indicates that the presence of certain solvents may influence its bioavailability and action.
特性
IUPAC Name |
6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQAYOJGDRUCF-YWFXHEEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782956 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)
